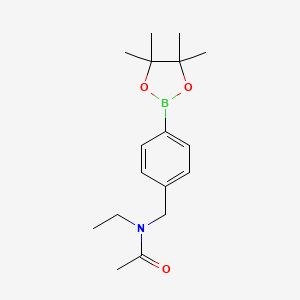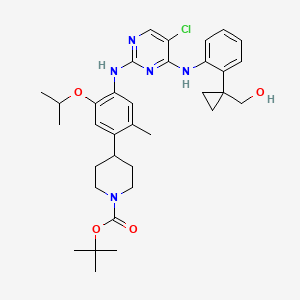
Tris(2-chlorophenyl)gallane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-chlorophenyl)gallium is an organometallic compound that features a gallium atom bonded to three 2-chlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-chlorophenyl)gallium typically involves the reaction of gallium trichloride with 2-chlorophenylmagnesium bromide (Grignard reagent) in an anhydrous solvent such as diethyl ether. The reaction proceeds as follows:
GaCl3+3C6H4ClMgBr→Ga(C6H4Cl)3+3MgBrCl
This reaction is carried out under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of tris(2-chlorophenyl)gallium may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired compound.
化学反応の分析
Types of Reactions
Tris(2-chlorophenyl)gallium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state gallium compounds.
Substitution: The 2-chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Gallium oxide derivatives.
Reduction: Lower oxidation state gallium compounds.
Substitution: Compounds with substituted phenyl groups.
科学的研究の応用
Tris(2-chlorophenyl)gallium has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogallium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in anticancer therapies due to its ability to interfere with cellular processes.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of tris(2-chlorophenyl)gallium involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can interfere with metal ion homeostasis within cells, leading to disruption of cellular processes. Additionally, its ability to form stable complexes with biomolecules contributes to its biological activity.
類似化合物との比較
Similar Compounds
Tris(2,4,6-trichlorophenyl)methyl radical: Known for its stability and luminescent properties.
Tris(8-quinolinolato)gallium(III): Investigated for its anticancer properties.
Uniqueness
Tris(2-chlorophenyl)gallium is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and physical properties
特性
CAS番号 |
58448-04-7 |
|---|---|
分子式 |
C18H12Cl3Ga |
分子量 |
404.4 g/mol |
IUPAC名 |
tris(2-chlorophenyl)gallane |
InChI |
InChI=1S/3C6H4Cl.Ga/c3*7-6-4-2-1-3-5-6;/h3*1-4H; |
InChIキー |
BTUAJFDHWIZSSU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)Cl)[Ga](C2=CC=CC=C2Cl)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


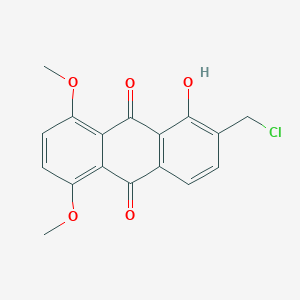
![L-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-,anhydridewith2-methylpropylhydrogencarbonate](/img/structure/B13137949.png)



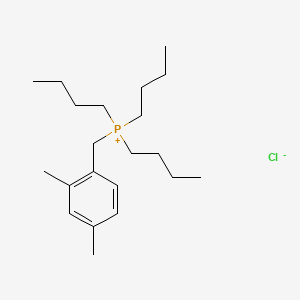
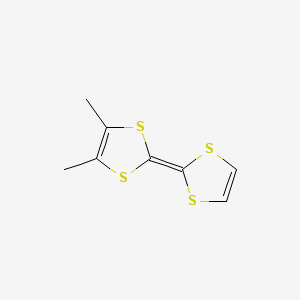

![nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide](/img/structure/B13137996.png)

![7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13138008.png)
![2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13138012.png)
